molecular formula C19H16ClNO2 B1335768 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid CAS No. 897560-12-2

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1335768
CAS No.: 897560-12-2
M. Wt: 325.8 g/mol
InChI Key: XIEYMSBCBMFBSM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular metabolism, such as topoisomerases, which are crucial for DNA replication and transcription . The compound’s interaction with these enzymes can lead to the stabilization of the enzyme-DNA complex, preventing the proper functioning of the enzyme and thereby inhibiting cell proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce cell cycle arrest and apoptosis by disrupting the normal function of topoisomerases . This disruption leads to DNA damage and the activation of apoptotic pathways, ultimately resulting in cell death. Additionally, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerases, which are enzymes that regulate the overwinding or underwinding of DNA . By binding to the active site of these enzymes, the compound prevents the proper functioning of the enzyme, leading to the accumulation of DNA breaks and the activation of DNA damage response pathways. Additionally, the compound can interact with other biomolecules, such as proteins involved in cell signaling, further influencing cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained inhibition of cellular functions, such as DNA replication and transcription, resulting in long-term effects on cellular viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit the growth of cancer cells without causing significant toxicity to normal cells . At higher doses, the compound can induce toxic effects, such as liver and kidney damage, due to its interaction with enzymes involved in detoxification pathways . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and induce apoptosis . The precise localization of the compound can influence its effectiveness in inhibiting cellular processes and inducing cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses substituted o-aminoacetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include using nano ZnO as a catalyst under solvent-free conditions or employing ionic liquids under ultrasound at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and potentially its ability to interact with biological membranes .

Properties

IUPAC Name

6-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEYMSBCBMFBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391241
Record name 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897560-12-2
Record name 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897560-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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